N-Methyl-N-(piperidin-4-YL)methanesulfonamide

Vue d'ensemble

Description

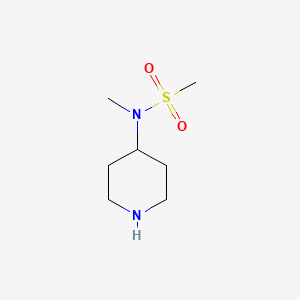

N-Methyl-N-(piperidin-4-yl)methanesulfonamide is an organic compound with the molecular formula C7H16N2O2S. It is a solid at room temperature and is known for its applications in various scientific fields. The compound is characterized by the presence of a piperidine ring, a sulfonamide group, and a methyl group attached to the nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(piperidin-4-yl)methanesulfonamide typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent any side reactions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality .

Analyse Des Réactions Chimiques

Types of Reactions

N-Methyl-N-(piperidin-4-yl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce secondary amines .

Applications De Recherche Scientifique

Chemistry

- Building Block : It serves as a versatile building block in organic synthesis, enabling the formation of more complex molecules. The sulfonamide group provides a functional site for further chemical modifications, making it a valuable intermediate in synthetic chemistry.

Biology

- Enzyme Inhibition Studies : The compound is employed in research focusing on enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets allows researchers to study various biochemical pathways and their implications in biological systems .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against Mycobacterium tuberculosis. Its unique structure may contribute to its efficacy as a novel anti-tuberculosis agent, warranting further investigation into its mechanism of action .

Medicine

- Therapeutic Potential : this compound is being investigated for its therapeutic properties. Its role as a precursor in drug development highlights its significance in creating new pharmaceuticals targeting various diseases .

- Pharmacological Studies : The compound's interaction with biological targets can lead to the development of new drugs for treating conditions such as cancer and infectious diseases. Its specific structural features allow for selective binding, which is crucial for drug efficacy .

Case Study 1: Antitubercular Activity

A study conducted by the National Institute of Allergy and Infectious Diseases explored various compounds' efficacy against Mycobacterium tuberculosis. Among the tested compounds, this compound was identified as a potential candidate due to its moderate activity under different media conditions. Further structure-activity relationship (SAR) studies are ongoing to optimize its pharmacological profile .

Case Study 2: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in critical metabolic pathways. This inhibition affects cellular processes, providing insights into potential therapeutic applications for metabolic disorders .

Mécanisme D'action

The mechanism of action of N-Methyl-N-(piperidin-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-methyl-N-(piperidin-4-yl)methylmethanesulfonamide hydrochloride

- N-(piperidin-4-yl)methanesulfonamide

- n-piperidin-4-yl-methanesulfonamide

Uniqueness

N-Methyl-N-(piperidin-4-yl)methanesulfonamide is unique due to its specific structural features, such as the presence of a methyl group on the nitrogen atom and a sulfonamide group. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Activité Biologique

N-Methyl-N-(piperidin-4-YL)methanesulfonamide is a compound that has attracted attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Structural Characteristics

This compound contains a piperidine ring and a sulfonamide functional group. These structural elements contribute to its distinct chemical reactivity and biological properties. The methyl group on the nitrogen atom enhances its ability to interact with various biological targets, making it a valuable compound for scientific research and potential drug development.

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit phosphoinositide 3-kinase (PI3K), which is crucial for cell growth and survival. Selectivity for class Ia PI3 kinases over class Ib indicates potential relevance in cancer treatment.

- Protein Interactions : The sulfonamide group allows for hydrogen bonding, facilitating interactions with proteins involved in critical cellular processes.

Biological Activity and Applications

This compound has been investigated for various biological activities:

- Antitumor Activity : Research has shown that related sulfonamides can inhibit tumor cell proliferation and migration. For instance, compounds similar to this compound have been effective in inducing ferroptosis in tumor cells, targeting the KEAP1-NRF2-GPX4 axis .

- Enzyme Inhibition : As mentioned, the compound acts as an inhibitor of specific enzymes, which can have implications in treating diseases characterized by dysregulated enzyme activity.

Case Study 1: Inhibition of Tumor Cell Proliferation

A study on related compounds demonstrated that they could significantly reduce tumor cell proliferation and induce apoptosis. The mechanism was linked to increased reactive oxygen species (ROS) levels and altered expression of ferroptosis-related proteins .

Case Study 2: Selective PI3K Inhibition

Another study highlighted the selective inhibition of class Ia PI3K by a structurally similar compound, suggesting that this compound may also exhibit this selectivity. This property is particularly relevant for developing targeted cancer therapies.

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Piperidine ring + sulfonamide | Potential enzyme inhibitor; antitumor effects |

| N-Methyl-N-(piperidin-3-YL)methanesulfonamide | Chiral piperidine structure | Inhibitor of PI3K; potential cancer treatment |

| 4-Methyl-N-(piperidin-1-Ylmethylene) benzenesulfonamide | Similar piperidine structure | Induces ferroptosis; inhibits tumor migration |

Propriétés

IUPAC Name |

N-methyl-N-piperidin-4-ylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-9(12(2,10)11)7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTUQGABDDZFDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNCC1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.